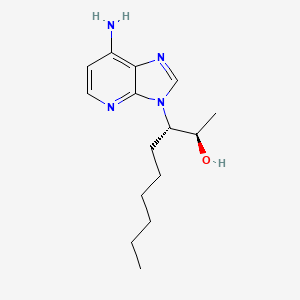

9-(2-Hydroxy-3-nonyl)-1-deazaadenine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Erythro-9-(2-Hydroxy-3-nonyl)-1-deazaadenine is a synthetic compound known for its inhibitory effects on certain enzymes. It is particularly noted for its role in inhibiting adenosine deaminase and phosphodiesterase, making it a valuable tool in biochemical and pharmacological research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-Hydroxy-3-nonyl)-1-deazaadenine typically involves multi-step organic reactions. The process begins with the preparation of the adenine derivative, followed by the introduction of the nonyl group at the 9-position. The hydroxyl group is then added to the 2-position through a series of controlled reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The process may also involve continuous flow reactors and advanced purification techniques such as chromatography to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

Erythro-9-(2-Hydroxy-3-nonyl)-1-deazaadenine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.

Substitution: The nonyl and hydroxyl groups can be substituted with other functional groups to create new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketone or aldehyde derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Mechanism of Action

The molecular structure of 9-(2-Hydroxy-3-nonyl)-1-deazaadenine features a modified purine ring where the nitrogen at position 1 has been replaced by a carbon atom, making it a deaza derivative. The presence of a hydroxynonyl chain at position 9 enhances its biological activity. The compound primarily functions as an inhibitor of adenosine deaminase, leading to increased levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate within cells, which modulates various signaling pathways related to cell proliferation, apoptosis, and inflammation .

Nucleotide Metabolism Studies

This compound is extensively utilized in studies exploring nucleotide metabolism. Its ability to inhibit adenosine deaminase allows researchers to investigate the role of adenosine in cellular processes. For instance, studies have shown that inhibiting this enzyme can lead to significant alterations in adenosine levels, impacting cellular signaling pathways and metabolic processes .

Enzyme Inhibition Mechanisms

The compound has been pivotal in elucidating the mechanisms of enzyme inhibition. Research indicates that structural modifications in similar compounds can affect their inhibitory potency against adenosine deaminase. For example, various deaza analogues have been synthesized and evaluated for their inhibitory activities, revealing insights into the structural requirements necessary for effective enzyme binding .

Therapeutic Potential

This compound shows promise in pharmacological applications due to its inhibitory effects on enzymes involved in various physiological processes. Its potential as a therapeutic agent is being explored for conditions such as cancer and viral infections. For instance, it has demonstrated antiviral activity against herpes simplex virus by inhibiting viral replication without affecting the viability of host cells .

Combination Therapies

The compound's ability to enhance the efficacy of other therapeutic agents has been noted in several studies. For example, when used in combination with cordycepin (a known antiviral agent), it significantly increases the inhibition of virus production, suggesting its utility in developing combination therapies for viral infections .

Case Studies and Research Findings

Wirkmechanismus

Erythro-9-(2-Hydroxy-3-nonyl)-1-deazaadenine exerts its effects by inhibiting adenosine deaminase and phosphodiesterase. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate and cyclic guanosine monophosphate levels, affecting various cellular pathways. The compound’s molecular targets include enzymes involved in nucleotide metabolism and signal transduction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Erythro-9-(2-Hydroxy-3-nonyl)adenine: Similar in structure but lacks the deaza modification.

9-Alkyladenines: Compounds with different alkyl groups at the 9-position, used for similar inhibitory purposes.

Adenosine Analogues: Compounds that mimic adenosine and have similar biological effects

Uniqueness

Erythro-9-(2-Hydroxy-3-nonyl)-1-deazaadenine is unique due to its specific structural modifications, which enhance its inhibitory effects on adenosine deaminase and phosphodiesterase. This makes it a more potent and selective inhibitor compared to other similar compounds .

Eigenschaften

CAS-Nummer |

103298-49-3 |

|---|---|

Molekularformel |

C15H24N4O |

Molekulargewicht |

276.38 g/mol |

IUPAC-Name |

(2R,3S)-3-(7-aminoimidazo[4,5-b]pyridin-3-yl)nonan-2-ol |

InChI |

InChI=1S/C15H24N4O/c1-3-4-5-6-7-13(11(2)20)19-10-18-14-12(16)8-9-17-15(14)19/h8-11,13,20H,3-7H2,1-2H3,(H2,16,17)/t11-,13+/m1/s1 |

InChI-Schlüssel |

JZTWTHJFDIWAKD-YPMHNXCESA-N |

SMILES |

CCCCCCC(C(C)O)N1C=NC2=C(C=CN=C21)N |

Isomerische SMILES |

CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C(C=CN=C21)N |

Kanonische SMILES |

CCCCCCC(C(C)O)N1C=NC2=C(C=CN=C21)N |

Synonyme |

1-deaza-EHNA 9-(2-hydroxy-3-nonyl)-1-deazaadenine 9-(2-hydroxy-3-nonyl)-1-deazaadenine oxalate, (R*,S*)-(+-)-isomer erythro-9-(2-hydroxy-3-nonyl)-1-deazaadenine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.